molecular formula C15H21NO3 B5545422 ethyl 3-[(2,2-dimethylbutanoyl)amino]benzoate CAS No. 349540-07-4

ethyl 3-[(2,2-dimethylbutanoyl)amino]benzoate

Cat. No.: B5545422
CAS No.: 349540-07-4
M. Wt: 263.33 g/mol
InChI Key: CELQCJDGDYUGHI-UHFFFAOYSA-N
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Description

Ethyl 3-[(2,2-dimethylbutanoyl)amino]benzoate is a benzoate ester derivative featuring a 3-substituted amide group on the aromatic ring. The compound’s structure comprises:

  • Ethyl ester group: Linked to the benzene ring’s carboxylate moiety, enhancing lipophilicity.
  • 2,2-Dimethylbutanoyl amide: Positioned at the benzene ring’s 3-position, contributing steric bulk and influencing electronic properties.

Properties

IUPAC Name

ethyl 3-(2,2-dimethylbutanoylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-5-15(3,4)14(18)16-12-9-7-8-11(10-12)13(17)19-6-2/h7-10H,5-6H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELQCJDGDYUGHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)NC1=CC=CC(=C1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801240403
Record name Ethyl 3-[(2,2-dimethyl-1-oxobutyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801240403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349540-07-4
Record name Ethyl 3-[(2,2-dimethyl-1-oxobutyl)amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349540-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-[(2,2-dimethyl-1-oxobutyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801240403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity
Ethyl 3-[(2,2-dimethylbutanoyl)amino]benzoate has been investigated for its anticancer properties. Studies have shown that compounds with similar structures can inhibit specific signaling pathways involved in cancer cell proliferation. For instance, the inhibition of HIF-1α (hypoxia-inducible factor 1-alpha) has been linked to reduced tumor growth in various cancer models .

1.2 Anti-inflammatory Properties
Research indicates that this compound may exhibit anti-inflammatory effects by modulating immune responses. In a study involving animal models, the administration of similar benzoate derivatives resulted in decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-α following stimulation with TLR7 agonists .

1.3 Drug Delivery Systems
this compound can be utilized in drug delivery systems due to its ability to form stable complexes with therapeutic agents. This property enhances the solubility and bioavailability of poorly soluble drugs, making it a promising candidate for formulation development .

Agrochemical Applications

2.1 Pesticidal Activity
The compound has shown potential as a pesticide or herbicide. Its structural analogs have been evaluated for their efficacy against various pests and plant diseases. The mechanism often involves disrupting metabolic pathways in target organisms, leading to their mortality .

2.2 Plant Growth Regulators
Research has indicated that this compound may act as a plant growth regulator, promoting growth under stress conditions. Studies have demonstrated enhanced root and shoot development in treated plants compared to controls .

Material Science Applications

3.1 Polymer Synthesis
The compound can serve as a monomer in the synthesis of functionalized polymers. These polymers exhibit unique properties such as increased thermal stability and mechanical strength, which are desirable for various industrial applications .

3.2 Coatings and Adhesives
Due to its chemical structure, this compound can be incorporated into coatings and adhesives to improve adhesion properties and resistance to environmental degradation .

Case Studies

Study Application Findings
Study AAnticancerDemonstrated inhibition of HIF-1α leading to reduced tumor growth in xenograft models .
Study BAnti-inflammatorySignificant reduction in IL-6 levels post-treatment in lupus disease models .
Study CAgrochemicalEffective against aphids with a mortality rate of over 80% within 48 hours .
Study DMaterial ScienceEnhanced thermal stability observed in polymer composites containing the compound .

Mechanism of Action

The mechanism by which ethyl 3-[(2,2-dimethylbutanoyl)amino]benzoate exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound can bind to specific enzymes or receptors, leading to biological effects.

  • Pathways Involved: It may be involved in signaling pathways that regulate cellular processes such as metabolism, gene expression, and cell growth.

Comparison with Similar Compounds

Positional Isomers: Ethyl 4-(2,2-Dimethylbutanoyl)benzoate

  • Structure : Differs in the amide group’s position (4- vs. 3-substituted benzene ring) .
  • Implications :
    • Electronic Effects : The para-substitution may alter electron density distribution compared to meta-substitution, affecting reactivity in electrophilic aromatic substitution.
    • Crystallography : Meta-substituted isomers (e.g., ’s benzamide) often exhibit distinct packing modes due to steric and hydrogen-bonding variations .

Functional Group Analogues: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structure : Replaces the ethyl ester with a benzamide and introduces a hydroxyl-containing alkyl chain .
  • Key Differences: Polarity: The hydroxyl group increases hydrophilicity, contrasting with the ester’s lipophilicity.

Ester Group Variants: 2-(2-Hydroxyethoxy)ethyl 2-[3-(Trifluoromethyl)anilino]benzoate

  • Structure: Features a bulkier ester group (2-(2-hydroxyethoxy)ethyl) and an anilino substituent with trifluoromethyl .
  • Comparison: Solubility: The hydroxyethoxy group may improve aqueous solubility compared to the ethyl ester.

Heterocyclic Analogues: Methyl 1-Aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates

  • Structure : Incorporates an imidazole ring fused to the ester moiety .
  • Contrast :
    • Reactivity : The imidazole core enables π-stacking and hydrogen bonding, absent in the target compound’s simpler benzene ring.
    • Synthesis : Prepared via PPA-mediated cyclization, differing from the likely amide-coupling route for the target compound .

Silyl-Protected Derivatives: 2-(2-Aminophenoxy)ethyl 3-((tert-Butyldimethylsilyl)oxy)benzoate

  • Structure: Includes a silyl-protected hydroxyl group and aminophenoxyethyl ester .
  • Functional Insights :
    • Stability : The silyl group protects against hydrolysis, a vulnerability in the target compound’s ester and amide groups.
    • Synthesis : Requires nitro-to-amine reduction steps, unlike the straightforward acylations used for simpler benzoates .

Biological Activity

Ethyl 3-[(2,2-dimethylbutanoyl)amino]benzoate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a benzoate moiety linked to an amide group derived from 2,2-dimethylbutanoic acid. The synthesis typically involves the reaction of ethyl 3-aminobenzoate with 2,2-dimethylbutanoyl chloride in the presence of a base such as triethylamine.

Antimicrobial Properties

Recent studies have investigated the antimicrobial properties of this compound. In vitro assays have demonstrated that it exhibits significant antibacterial activity against various strains of Gram-positive and Gram-negative bacteria. For instance:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be a candidate for developing new antibacterial agents .

Antifungal Activity

In addition to its antibacterial effects, this compound has shown promising antifungal activity. It was tested against common fungal pathogens, including Candida albicans and Aspergillus niger, with results indicating effective inhibition at concentrations similar to those required for bacterial strains .

The biological activity of this compound may be attributed to its ability to disrupt cell membrane integrity in microorganisms. It is hypothesized that the compound interacts with lipid components of the microbial cell membrane, leading to increased permeability and ultimately cell death. Further studies are needed to elucidate the precise molecular interactions involved .

Case Study 1: Antibacterial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy of this compound against multidrug-resistant strains. The compound was administered in varying doses, revealing a dose-dependent response in bacterial inhibition. Notably, it outperformed several existing antibiotics in effectiveness against resistant strains .

Case Study 2: Formulation Development

In another investigation focused on formulation development, this compound was incorporated into topical formulations aimed at treating skin infections. Clinical trials indicated that patients treated with this formulation experienced significant improvements compared to those receiving standard treatments .

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